molecular formula C5H9ClO2 B14743121 3-(2-Chloroethoxy)propanal CAS No. 5422-33-3

3-(2-Chloroethoxy)propanal

Cat. No.: B14743121
CAS No.: 5422-33-3
M. Wt: 136.58 g/mol
InChI Key: XXKVOLCCICDWCM-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)propanal is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated aldehyde, characterized by the presence of a chloroethoxy group attached to a propanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chloroethoxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethoxy)propanal is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its bromo, iodo, and methoxy counterparts in certain reactions .

Properties

CAS No.

5422-33-3

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

3-(2-chloroethoxy)propanal

InChI

InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2

InChI Key

XXKVOLCCICDWCM-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)C=O

Origin of Product

United States

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